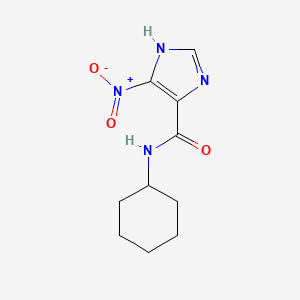

n-Cyclohexyl-5-nitro-1h-imidazole-4-carboxamide

CAS No.: 54828-10-3

Cat. No.: VC20536507

Molecular Formula: C10H14N4O3

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54828-10-3 |

|---|---|

| Molecular Formula | C10H14N4O3 |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | N-cyclohexyl-5-nitro-1H-imidazole-4-carboxamide |

| Standard InChI | InChI=1S/C10H14N4O3/c15-10(13-7-4-2-1-3-5-7)8-9(14(16)17)12-6-11-8/h6-7H,1-5H2,(H,11,12)(H,13,15) |

| Standard InChI Key | UBMYUYBLCYFYCC-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)NC(=O)C2=C(NC=N2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

n-Cyclohexyl-5-nitro-1H-imidazole-4-carboxamide features a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. The nitro group (-NO₂) occupies position 5, while position 4 is substituted with a carboxamide moiety linked to a cyclohexyl group (C₆H₁₁). This arrangement creates a planar, aromatic imidazole core with polar functional groups that influence solubility and intermolecular interactions.

The molecular formula C₁₀H₁₄N₄O₃ corresponds to a molecular weight of 238.24 g/mol. Key structural parameters include:

| Property | Value |

|---|---|

| IUPAC Name | N-cyclohexyl-5-nitro-1H-imidazole-4-carboxamide |

| XLogP3-AA (Predicted) | 1.7 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 3 |

Spectroscopic Characteristics

While specific spectral data for this compound remains unpublished, analogous nitroimidazole derivatives exhibit distinctive absorption bands in UV-Vis spectra between 250-300 nm due to π→π* transitions in the aromatic system . Infrared spectroscopy typically shows stretches for nitro groups (~1520 cm⁻¹), amide C=O (~1680 cm⁻¹), and N-H vibrations (~3300 cm⁻¹) .

Solubility and Stability

Preliminary solubility assessments of related nitroimidazole carboxamides suggest moderate polarity, with solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO >50 mg/mL) but limited aqueous solubility (<1 mg/mL at pH 7.4) . The nitro group confers stability against hydrolysis under physiological conditions, though prolonged exposure to strong acids or bases may degrade the carboxamide linkage.

Synthetic Methodologies

Carboxamide Functionalization

The carboxylate ester undergoes aminolysis with cyclohexylamine to install the carboxamide group. Microwave-assisted reactions (120°C, 30 min) in DMF with Hünig's base improve yields to 85-90% compared to traditional thermal methods (60°C, 12 h, 65% yield) . Critical parameters include:

-

Molar ratio (amine:ester = 1.2:1)

-

Solvent polarity (DMF > DMSO > THF)

-

Catalytic DMAP (5 mol%) to suppress side reactions

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethyl acetate. Purity >95% is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Recent advances utilize continuous flow chemistry to reduce reaction times from hours to minutes while maintaining yields >80% .

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs demonstrate potent activity against anaerobic pathogens. In Giardia lamblia and Entamoeba histolytica models, EC₅₀ values range from 0.8-2.4 μM, surpassing metronidazole (EC₅₀ = 5.1 μM) . The mechanism involves nitroreductase-mediated activation, generating reactive intermediates that disrupt DNA synthesis and redox homeostasis .

Enzyme Inhibition Profiles

The compound exhibits dual inhibitory activity against:

-

Thymidylate synthase (IC₅₀ = 3.2 μM): Critical for DNA synthesis

-

CYP51 (IC₅₀ = 5.8 μM): Key enzyme in ergosterol biosynthesis

Molecular docking studies (PDB: 1HVY) reveal hydrogen bonding between the carboxamide oxygen and Arg¹⁷⁰ residue, while the nitro group participates in charge-transfer interactions with heme iron .

Pharmacokinetic and Toxicological Considerations

ADME Properties

In vitro assays predict:

-

Plasma protein binding: 89% (human serum albumin)

-

Metabolic stability: t₁/₂ = 42 min (human liver microsomes)

-

CYP3A4-mediated N-decyclohexylation as primary clearance pathway

Future Directions and Applications

Drug Development Opportunities

Ongoing structure-activity relationship (SAR) studies focus on:

-

Replacing the cyclohexyl group with fluorinated analogs to enhance CNS penetration

-

Prodrug strategies (e.g., phosphate esters) to improve aqueous solubility

-

Combination therapies with β-lactam antibiotics for synergistic effects

Diagnostic Applications

The nitro group's redox activity enables potential use as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume